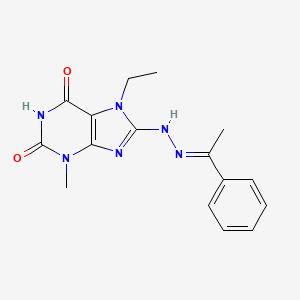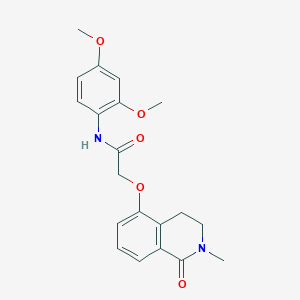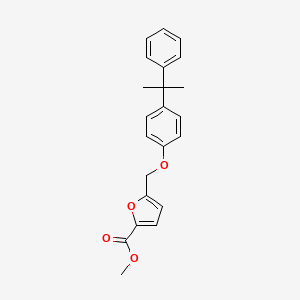![molecular formula C15H19N3O4 B2495939 1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396872-97-1](/img/structure/B2495939.png)
1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group attached to a 2,3-dimethoxyphenyl ring and a 3-methyl-1,2-oxazol-5-yl ethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the key intermediates, such as 2,3-dimethoxyaniline and 3-methyl-1,2-oxazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea group, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amide: Similar structure but with an amide group instead of a urea group.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is unique due to the presence of both the 2,3-dimethoxyphenyl ring and the 3-methyl-1,2-oxazol-5-yl ethyl group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSJAVZTAIPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)



![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2495875.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

